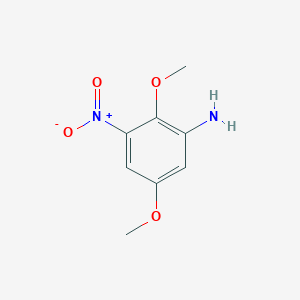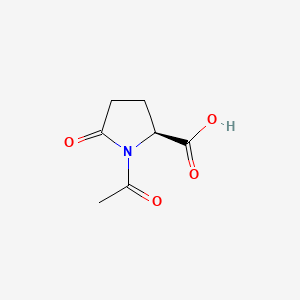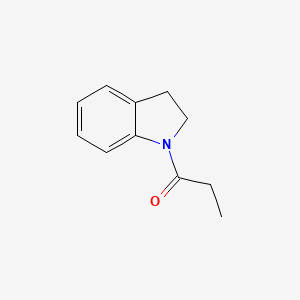
O-benzyl-L-tyrosine methyl ester
Übersicht
Beschreibung
O-benzyl-L-tyrosine methyl ester is a chemical compound with the molecular formula C17H19NO3 . It is a derivative of the natural amino acid tyrosine and is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .
Synthesis Analysis
The synthesis of O-benzyl-L-tyrosine methyl ester involves several steps. One method involves the use of a Brønsted Acidic Deep Eutectic Solvent for N-Boc deprotection . The Boc/Bn strategy, where the Boc group is used as a temporary protecting group of the amino function and Bn (benzyl) of the side chains of the amino acids, is one of the most widely used protection strategies in peptide synthesis .Molecular Structure Analysis
O-benzyl-L-tyrosine methyl ester contains a total of 41 bonds; 22 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
O-benzyl-L-tyrosine methyl ester can undergo various chemical reactions. For instance, it can be used as a reagent for amino acid-based enantiomerically pure benzodiazepinones as anti-ischemic agents . It can also be used in the synthesis of amphiphilic block co-polypeptides, due to their potential applications in biomedical fields .Physical And Chemical Properties Analysis
Esters, including O-benzyl-L-tyrosine methyl ester, are polar but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
Photodegradation Study
- Photooxidation of Tyrosine Derivatives : A study investigated the photooxidation of tyrosine derivatives, including tyrosine benzyl ester, in different media. This research is relevant for understanding the photodynamic damage in biological environments (Criado et al., 2008).
Biomimetic Synthesis
- Marine Sponge Tyrosine Metabolites Synthesis : Research on the biomimetic synthesis of marine sponge tyrosine metabolites utilized O-benzyl protected o-tyrosine methyl ester. This synthesis approach has potential applications in natural product chemistry and drug discovery (Boehlow & Spilling, 1995).
Chemical Synthesis
Use in Peptide Synthesis : O-benzyl-L-tyrosine methyl ester has been used in the synthesis of complex peptides. The study highlights its utility in peptide synthesis, which is critical in developing therapeutic agents (Iselin et al., 1955).
Chemoselective N-alkylation : The compound was used in a study exploring chemoselective N-alkylation of di-N,O-protected tyrosine, indicating its relevance in organic synthesis and drug design (Penso et al., 2006).
Prodrug Research
Prodrug Applications : Research on L-tyrosine alkyl esters, including L-tyrosine methyl ester, suggests their use as prodrugs for L-tyrosine, which has implications for drug delivery systems (Nicolaï et al., 2011).
Brain Tyrosine Increase in Prodrugs : A study showed that L-tyrosine methyl ester is effective as a tyrosine prodrug, increasing its bioavailability, which is significant for clinical applications (Topall & Laborit, 1989).
Polymer Science
- Polymer Synthesis : O-benzyl-L-tyrosine methyl ester was used in the synthesis of chiral, biodegradable poly(ester–imide)s containing natural amino acids. This research has implications for developing new materials in polymer science (Mallakpour & Zeraatpisheh, 2013).
Sensor Development
- Fluorescent Sensor for Methyl Parathion : A study developed a fluorescent sensor for methyl parathion based on L-tyrosine methyl ester functionalized carbon dots, showcasing its potential in environmental monitoring and safety applications (Hou et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions of O-benzyl-L-tyrosine methyl ester research could involve the development of more efficient and sustainable methods for its synthesis. For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been proposed as a reaction medium plus catalyst . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXVIPGPIFGSEU-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr(Bzl)-OMe | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(E)-3-phenylprop-2-enyl]butanedioic acid](/img/structure/B3053876.png)









